3-(Cyclopropylmethoxy)-1-((3-fluorophenyl)sulfonyl)pyrrolidine
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Overview
Description
3-(Cyclopropylmethoxy)-1-((3-fluorophenyl)sulfonyl)pyrrolidine is a complex organic compound that features a pyrrolidine ring substituted with a cyclopropylmethoxy group and a 3-fluorophenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethoxy)-1-((3-fluorophenyl)sulfonyl)pyrrolidine typically involves multiple steps, starting from commercially available precursors. One common approach involves the reaction of a pyrrolidine derivative with a cyclopropylmethanol in the presence of a base to introduce the cyclopropylmethoxy group. This is followed by sulfonylation using a 3-fluorobenzenesulfonyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylmethoxy)-1-((3-fluorophenyl)sulfonyl)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or sulfonyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce a new functional group such as a halide or sulfonate.
Scientific Research Applications
3-(Cyclopropylmethoxy)-1-((3-fluorophenyl)sulfonyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-(Cyclopropylmethoxy)-1-((3-fluorophenyl)sulfonyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethoxy group and the 3-fluorophenylsulfonyl group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- 3-(Cyclopropylmethoxy)-1-((3-chlorophenyl)sulfonyl)pyrrolidine
- 3-(Cyclopropylmethoxy)-1-((3-bromophenyl)sulfonyl)pyrrolidine
- 3-(Cyclopropylmethoxy)-1-((3-methylphenyl)sulfonyl)pyrrolidine
Uniqueness
3-(Cyclopropylmethoxy)-1-((3-fluorophenyl)sulfonyl)pyrrolidine is unique due to the presence of the 3-fluorophenylsulfonyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, potentially improving its pharmacokinetic properties compared to similar compounds with different substituents.
Properties
IUPAC Name |
3-(cyclopropylmethoxy)-1-(3-fluorophenyl)sulfonylpyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO3S/c15-12-2-1-3-14(8-12)20(17,18)16-7-6-13(9-16)19-10-11-4-5-11/h1-3,8,11,13H,4-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSKVORHUSSWLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2CCN(C2)S(=O)(=O)C3=CC=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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